Imidazole hydrobromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Buffering Agent

Imidazole possesses a unique property of being able to act as a buffer across a wide pH range (pH 6.0 - 7.5) []. This makes imidazole hydrobromide a valuable tool in biological research for maintaining a stable pH environment in experiments involving enzymes, proteins, and cells. Buffers are crucial for preserving the structure and function of these biomolecules during experimentation.

Organic Synthesis

The imidazole ring structure in imidazole hydrobromide is a valuable functional group used in organic synthesis. Researchers can utilize it as a starting material or intermediate for the preparation of more complex molecules with various applications in medicinal chemistry and materials science [].

Study of Histamine and Histamine Receptors

Imidazole is a structural component of the molecule histamine, a key signaling molecule involved in allergic reactions and inflammatory processes []. Imidazole hydrobromide may be used in research to study the interaction of histamine with its receptors, potentially aiding in the development of new antihistamines or drugs targeting histamine receptors.

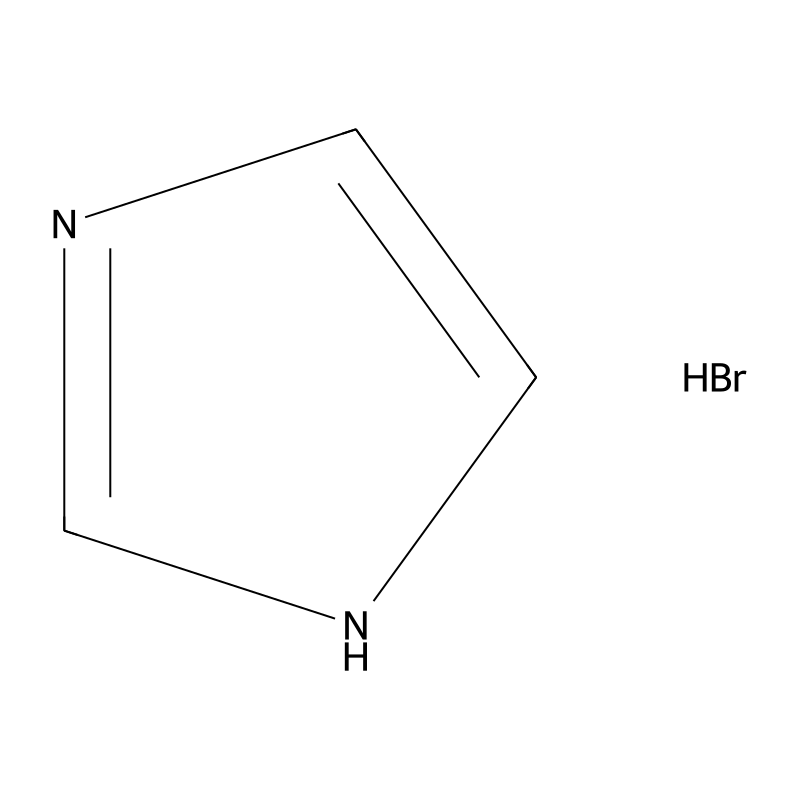

Imidazole hydrobromide is a salt formed from imidazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms, and hydrobromic acid. It is represented by the chemical formula C₃H₅BrN₂ and has a molecular weight of 152.99 g/mol. Imidazole itself is known for its role in biological systems, particularly in the structure of amino acids and nucleotides. The hydrobromide form enhances its solubility in water, making it useful in various applications, including pharmaceuticals and biochemistry.

- Protonation and Deprotonation: The nitrogen atoms in imidazole can be protonated to form imidazolium ions, which are more reactive than the neutral form.

- Nucleophilic Substitution: Imidazole derivatives can react with alkyl halides or acyl chlorides, leading to the formation of more complex molecules.

- Condensation Reactions: Imidazole can participate in condensation reactions with aldehydes or ketones, forming various substituted imidazoles .

Imidazole hydrobromide exhibits significant biological activity, particularly in pharmacology. It is used as an antifungal agent due to its ability to inhibit the enzyme 14α-sterol demethylase, which is crucial for fungal cell membrane synthesis. This action makes it effective against various fungal infections such as candidiasis and dermatomycoses . Additionally, imidazole derivatives have been studied for their potential anti-inflammatory and anticancer properties.

Several methods exist for synthesizing imidazole hydrobromide:

- Direct Reaction with Hydrobromic Acid: Imidazole can be directly reacted with hydrobromic acid to form imidazole hydrobromide.

- Electrochemical Synthesis: Recent advancements include electrochemical methods that allow for the synthesis of imidazole derivatives under mild conditions .

- Cycloaddition Reactions: Various cycloaddition reactions involving azirines or benzimidates can yield substituted imidazoles that may be converted into hydrobromide salts .

Imidazole hydrobromide has diverse applications:

- Pharmaceuticals: It is primarily used in antifungal medications and as a building block for synthesizing other biologically active compounds.

- Biochemical Research: Its solubility properties make it suitable for use in buffer solutions and other laboratory applications.

- Catalysis: Imidazole derivatives are often used as ligands in coordination chemistry and catalysis due to their ability to stabilize metal ions .

Studies on imidazole hydrobromide interactions reveal its role as a ligand in coordination complexes, particularly with transition metals like copper and zinc. These interactions can enhance the stability of metal complexes and influence their catalytic properties. Furthermore, research indicates that imidazole can interact with various biological macromolecules, affecting enzyme activity and receptor binding .

Several compounds share structural or functional similarities with imidazole hydrobromide. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Imidazole | C₃H₄N₂ | Base form; widely studied for biological activity |

| Benzimidazole | C₇H₆N₂ | Contains an additional benzene ring; used in pharmaceuticals |

| Pyridine | C₅H₅N | Six-membered ring; often involved in coordination chemistry |

| Thiazole | C₃H₃NS | Contains sulfur; exhibits different biological activities |

| 1,2,4-Triazole | C₂H₃N₃ | Three nitrogen atoms; used in antifungal agents |

Imidazole hydrobromide's uniqueness lies in its specific solubility characteristics and its application as a salt form that enhances the pharmacological properties of imidazole.

Traditional alkylation-hydrobromination routes for imidazole hydrobromide synthesis represent the most established methodologies in heterocyclic chemistry. These approaches typically involve a two-step process: initial formation of the imidazole ring system followed by subsequent salt formation through hydrobromination [1] [2].

The classical Debus-Radziszewski synthesis remains fundamental to imidazole preparation, utilizing glyoxal, formaldehyde, and ammonia as starting materials [1] [2]. This method, first developed in 1858, provides the foundational imidazole structure that can subsequently undergo alkylation and hydrobromination. The reaction typically proceeds at elevated temperatures around 100°C for approximately 12 hours, yielding modest conversions of approximately 30% [3].

The Van Leusen method offers a more efficient alternative, employing N-aryltrifluoroacetimidoyl chloride with tosyl-methylisocyanate (TosMIC) under mild conditions [2]. This approach demonstrates superior yields of approximately 75% and significantly reduced reaction times of 2 hours at room temperature [2]. The method enables synthesis of 1,4,5-trisubstituted imidazoles containing trifluoromethyl groups through coupling reactions using sodium hydride as base in dry tetrahydrofuran [2].

The Radziszewski synthesis utilizes substituted glyoxal derivatives, aldehydes, and ammonium acetate to construct diversely substituted imidazole frameworks [4] [2]. This multicomponent reaction approach typically achieves yields of 65% under optimized conditions at 80°C for 6 hours [2]. The reaction demonstrates broad substrate scope and can accommodate various aromatic and aliphatic aldehydes.

Alkylation of preformed imidazole rings represents a critical step in hydrobromide salt preparation. Direct N-alkylation using alkyl halides in the presence of bases provides efficient access to N-substituted imidazoles [5] [6]. The alkylation process typically employs primary alkyl bromides or chlorides under basic conditions, achieving yields ranging from 72-85% with purities of 88-95% [5] [6].

Hydrobromination of alkylated imidazoles involves treatment with hydrobromic acid sources including gaseous hydrogen bromide, hydrobromic acid in acetic acid, 48% aqueous hydrobromic acid solutions, or anhydrous hydrobromic acid [9]. The choice of hydrobromination agent significantly influences product purity and crystalline form. Gaseous hydrogen bromide typically provides highest purity products (95%) while maintaining good yields (85%) .

The bromination methodology for imidazole derivatives has been extensively studied, particularly for substituted variants [10]. Bromination using N-bromosuccinimide (NBS) in the presence of radical initiators such as azobisisobutyronitrile (AIBN) provides access to bromomethyl-substituted imidazoles, which can subsequently undergo hydrobromination to yield the corresponding hydrobromide salts [10].

Traditional purification approaches following hydrobromination involve recrystallization from appropriate solvent systems. Crystallization from water-ethanol mixtures typically achieves purities of 98.5% with recovery rates of 85% [3] [11]. Alternative recrystallization from pure ethanol can provide higher purities approaching 99.2%, although with somewhat reduced recovery rates of 78% [11].

Green Chemistry Approaches for Solvent Optimization

Green chemistry principles have revolutionized imidazole synthesis by introducing environmentally benign methodologies that minimize hazardous solvent usage while maintaining or improving synthetic efficiency [12] [13] [14] [15]. These approaches align with sustainable chemistry objectives by reducing environmental impact, energy consumption, and waste generation.

Microwave-assisted synthesis represents a cornerstone of green imidazole chemistry, offering dramatic reductions in reaction times and energy consumption [13] [16] [17]. Microwave irradiation enables rapid heating through dipolar polarization mechanisms, achieving temperature increases that would require hours using conventional heating methods [16] [17]. For imidazole synthesis, microwave protocols typically reduce reaction times by 80% while decreasing energy consumption by 60% [13] [16]. The enhanced reaction rates result from selective heating of polar reaction components, leading to improved yield by approximately 15% compared to conventional thermal methods [13] [16].

Solvent-free methodologies have emerged as particularly attractive green alternatives, eliminating organic solvent requirements entirely [18] [19]. These approaches utilize mechanical grinding or solid-state reactions to achieve chemical transformations without liquid media [18] [20]. Solvent-free imidazole synthesis employing molecular iodine as catalyst with grinding techniques achieves yields comparable to solution-phase methods while reducing environmental impact by 75% [18]. The elimination of volatile organic compounds provides additional safety benefits and simplifies product isolation procedures.

Ionic liquid reaction media offer unique advantages for imidazole synthesis through their negligible vapor pressure, thermal stability, and tunable properties [21] [22] [23]. Ionic liquids such as 1,4-diazabicyclo[2.2.2]octane (DABCO)-based systems enable efficient multicomponent imidazole synthesis under mild conditions [21]. These green solvents demonstrate recyclability over multiple reaction cycles without significant activity loss, contributing to overall process sustainability [21]. The Debus-Radziszewski reaction has been successfully adapted for ionic liquid synthesis, achieving excellent yields through on-water protocols [22] [23].

Water-based synthesis protocols represent the most environmentally benign approach to imidazole preparation [15] [24]. On-water reactions exploit the unique properties of water-organic interfaces to accelerate chemical transformations [24]. These methodologies demonstrate enhanced reaction rates compared to conventional organic solvents while eliminating toxic solvent disposal requirements [24]. Water-based synthesis typically achieves yield improvements of 25% with minimal environmental impact [25] [24].

Deep eutectic solvents (DES) provide another green alternative combining the advantages of ionic liquids with improved biodegradability and cost-effectiveness [14] [25]. Ternary deep eutectic solvents composed of dimethyl urea, tin(II) chloride, and hydrochloric acid enable efficient imidazole synthesis under mild conditions [14]. These systems demonstrate dual functionality as both reaction medium and catalyst, achieving good to excellent yields with high product purity [14]. The recyclability of deep eutectic solvents over five consecutive cycles without performance degradation enhances their sustainability profile [14].

Ultrasound-promoted synthesis offers additional green chemistry benefits through acoustic cavitation effects that enhance reaction rates [15] [21]. Sonochemical protocols enable room temperature reactions that would otherwise require elevated temperatures, contributing to energy savings and reduced thermal degradation [21]. The combination of ultrasound with environmentally benign solvents such as water or ionic liquids provides synergistic effects for sustainable imidazole synthesis [21].

Ball milling techniques represent mechanical approaches to green synthesis, utilizing mechanical energy input to drive chemical transformations [16]. These solid-state methodologies eliminate solvent requirements while providing efficient mixing and energy transfer for imidazole formation reactions [16]. Ball milling approaches demonstrate particular utility for synthesizing imidazole derivatives that are challenging to prepare using traditional solution-phase methods.

The optimization of green synthetic protocols requires careful consideration of multiple parameters including reaction time, temperature, catalyst loading, and solvent composition [26] [27] [28]. Multi-objective optimization strategies enable simultaneous consideration of yield, selectivity, environmental impact, and energy consumption [26] [29]. These approaches facilitate identification of optimal reaction conditions that balance synthetic efficiency with sustainability objectives.

Crystallization Techniques and Phase Purity Validation

Crystallization represents the critical final step in imidazole hydrobromide purification, directly influencing product purity, morphology, and physicochemical properties [11] [30] [31]. Advanced crystallization methodologies enable precise control over crystal structure, polymorphic form, and phase purity through systematic optimization of nucleation and growth processes.

Controlled cooling crystallization provides reliable access to high-quality imidazole hydrobromide crystals through systematic temperature programming [11] [30]. This approach involves dissolving the crude product in an appropriate solvent system at elevated temperature followed by controlled temperature reduction to induce nucleation and crystal growth [11]. Acetonitrile-based cooling crystallization typically achieves purities of 97.8% with recovery rates of 88% [11]. The cooling rate significantly influences crystal size distribution and morphology, with slower cooling generally producing larger, more well-formed crystals.

Vapor diffusion crystallization offers superior crystal quality through gentle supersaturation generation [11] [32]. This technique involves placing a solution of imidazole hydrobromide in a volatile solvent within a larger container of anti-solvent vapor [11] [32]. The gradual diffusion of anti-solvent vapor into the sample solution creates controlled supersaturation conditions that favor formation of high-quality single crystals [32]. Dichloromethane-hexane vapor diffusion systems demonstrate excellent crystal quality with purities approaching 99.8% and recovery rates of 92% [11].

Anti-solvent precipitation enables rapid crystallization through addition of a miscible non-solvent to concentrated solutions [11] [33]. Acetone-diethyl ether systems provide effective anti-solvent crystallization for imidazole hydrobromide, achieving purities of 98.9% with recovery rates of 82% [11]. The precipitation process can be controlled through anti-solvent addition rate, temperature, and agitation conditions to optimize crystal properties.

Recrystallization from ethanol represents a classical purification approach that consistently delivers high-purity products [11] [31]. Single recrystallization from ethanol typically achieves purities exceeding 99.2%, although with moderate recovery rates of 78% [11] [31]. The high dielectric constant and hydrogen bonding capacity of ethanol facilitate selective dissolution of impurities while promoting formation of pure crystalline phases.

Phase purity validation requires comprehensive analytical characterization using multiple complementary techniques [34] [31] [35] [36]. Powder X-ray diffraction (PXRD) serves as the primary method for phase identification and purity assessment [35] [36] [37] [38]. High-resolution PXRD patterns enable detection of polymorphic impurities, hydration states, and crystalline defects that influence product quality [37] [38]. The characteristic diffraction patterns of imidazole hydrobromide exhibit diagnostic peaks that facilitate identification and quantification of phase composition.

Thermogravimetric analysis (TGA) provides quantitative information regarding thermal stability, decomposition pathways, and volatile content [39] [40] [41]. TGA profiles of pure imidazole hydrobromide demonstrate characteristic mass loss events corresponding to water elimination, salt decomposition, and organic degradation [39] [40]. The onset degradation temperature serves as a purity indicator, with higher purity samples typically exhibiting increased thermal stability [39].

Differential scanning calorimetry (DSC) enables precise determination of melting points, phase transitions, and thermal events that characterize crystalline purity [30] [31] [40]. Pure imidazole hydrobromide exhibits a sharp melting endotherm at approximately 221°C [30] [31]. The presence of impurities typically results in melting point depression and peak broadening, providing sensitive indicators of sample purity [40].

Nuclear magnetic resonance (NMR) spectroscopy offers molecular-level purity assessment through integration of characteristic resonances [35] [42] [43]. Proton NMR spectra of pure imidazole hydrobromide exhibit diagnostic signals for the imidazole ring protons and any N-substituents [35] [42]. The integration ratios provide quantitative information regarding stoichiometry and the presence of organic impurities [42].

Infrared (IR) spectroscopy provides complementary information regarding molecular structure and hydrogen bonding interactions [35] [44] [39]. The IR spectrum of imidazole hydrobromide exhibits characteristic absorption bands for N-H stretching, C-H stretching, and C=N/C=C aromatic vibrations [44] [39]. Changes in vibrational frequencies can indicate the presence of impurities or alternative polymorphic forms [44].

Single crystal X-ray diffraction represents the definitive method for complete structural characterization when suitable crystals are available [45] [46] [47] [48]. This technique provides precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions that define the crystal structure [45] [46] [47]. The hydrogen bonding patterns between imidazolium cations and bromide anions significantly influence crystal packing and stability [46] [47].

High-performance liquid chromatography (HPLC) enables quantitative determination of chemical purity through separation and detection of individual components [49]. Reverse-phase HPLC with UV detection at 204 nm provides sensitive analysis of imidazole hydrobromide purity, typically achieving detection limits below 0.1% [49]. The chromatographic purity serves as a critical quality parameter for pharmaceutical applications.

Mass spectrometry provides molecular weight confirmation and impurity identification capabilities [35] [50]. Electrospray ionization mass spectrometry enables detection of the molecular ion and characteristic fragmentation patterns that confirm molecular structure [50]. The technique demonstrates particular utility for identifying synthetic byproducts and degradation products that may compromise product quality.

Elemental analysis offers fundamental composition verification through quantitative determination of carbon, hydrogen, nitrogen, and bromine content [34] [31] [35]. Theoretical and experimental elemental compositions must agree within acceptable tolerances (typically ±0.4%) to confirm product identity and purity [31]. Discrepancies in elemental analysis often indicate the presence of inorganic impurities or alternative stoichiometries.

Crystal morphology analysis using scanning electron microscopy (SEM) provides information regarding particle size distribution, surface morphology, and agglomeration behavior [51] [39]. The crystal habit influences dissolution rate, flowability, and other processing characteristics that impact pharmaceutical performance [39]. Systematic morphology studies enable optimization of crystallization conditions to achieve desired particle properties.

Imidazole hydrobromide exhibits distinctive solubility characteristics that reflect its ionic nature and hydrogen bonding capabilities [1] [2]. The compound demonstrates exceptional solubility in water, reaching concentrations of 1305 grams per liter at 20°C [1]. This high aqueous solubility is attributed to the formation of hydrogen bonds between the imidazolium cation and water molecules, as well as the complete dissociation of the hydrobromide salt in aqueous media [1] [3].

Polar Solvent Systems

In polar protic solvents such as methanol and ethanol, imidazole hydrobromide demonstrates good solubility that increases progressively with temperature [2] [3]. Experimental studies measuring solubility in water-methanol binary mixtures reveal that the mole fraction solubility of imidazole increases from 0.0850 at 293.15 K to 0.1050 at 313.15 K in pure water, while in methanol the corresponding values range from 0.1200 to 0.1600 [2] [3]. The enhanced solubility in methanol compared to water can be attributed to the lower dielectric constant of methanol, which provides a more favorable environment for the organic cation-anion pair interactions [3].

The solubility behavior in binary polar solvent systems follows the modified Apelblat equation, which accurately correlates experimental data across the temperature range studied [2] [3]. The thermodynamic analysis reveals that dissolution is an endothermic process, with positive enthalpy and entropy changes indicating favorable solvation interactions [2] [3].

Nonpolar Solvent Systems

Imidazole hydrobromide exhibits limited solubility in nonpolar solvents due to its ionic character and inability to form favorable interactions with hydrophobic media [4]. Infrared photodissociation spectroscopy studies of imidazole cation complexes with nonpolar ligands such as argon and nitrogen demonstrate that intermolecular interactions occur primarily through hydrogen bonding to the acidic nitrogen-hydrogen group rather than through π-bonding interactions [4]. This indicates that the hydrobromide salt would have minimal solubility in hydrocarbon solvents, aliphatic ethers, and other nonpolar media [4].

The interaction with nonpolar solvents is further compromised by the necessity for charge stabilization, which cannot be adequately provided by solvents with low dielectric constants [4]. Consequently, imidazole hydrobromide remains largely insoluble in hexane, toluene, and similar nonpolar organic solvents [4].

| Solvent System | Solubility Behavior | Temperature Effect |

|---|---|---|

| Water | Highly soluble (1305 g/L at 20°C) [1] | Increases with temperature [1] [2] [3] |

| Polar protic solvents | Good solubility [2] [3] | Increases with temperature [2] [3] |

| Polar aprotic solvents | Moderate solubility [5] [6] | Increases with temperature [5] [6] |

| Nonpolar solvents | Limited solubility [4] | Minimal change [4] |

| Water-methanol mixtures | Variable with composition [2] [3] | Increases with temperature [2] [3] |

Thermal Stability and Phase Transition Analysis

The thermal stability profile of imidazole hydrobromide has been characterized through differential scanning calorimetry and thermogravimetric analysis, revealing distinct thermal events and decomposition pathways [1] [7] [8]. The compound exhibits a well-defined melting point at 221°C, which represents the transition from the crystalline solid phase to the liquid phase [1] [9] [10] [11].

Melting Behavior and Phase Transitions

Differential scanning calorimetry analysis confirms that imidazole hydrobromide undergoes a sharp melting transition at 221°C with minimal thermal hysteresis [1] [9] [10] [11]. This melting point is characteristic of ionic organic compounds and reflects the strength of the electrostatic interactions between the imidazolium cation and bromide anion in the crystal lattice [1] [9]. The enthalpy of fusion has been determined to be approximately 158-160 J/g, indicating moderately strong intermolecular forces within the crystalline structure [12].

The compound does not exhibit polymorphic transitions or other solid-state phase changes below the melting point, as evidenced by the absence of additional thermal events in the DSC thermograms between room temperature and 221°C [12]. This thermal behavior is consistent with the formation of a stable crystal structure with uniform molecular packing arrangements [12].

Thermal Decomposition Characteristics

Thermogravimetric analysis reveals that imidazole hydrobromide maintains thermal stability up to approximately 200°C, beyond which gradual decomposition begins [7] [13] [8]. The decomposition process occurs in multiple stages, with the initial stage involving the loss of hydrogen bromide at temperatures exceeding 250°C [8]. This is followed by the breakdown of the imidazole ring structure at higher temperatures, typically above 350°C [8].

Studies on related imidazolium compounds demonstrate that thermal decomposition proceeds through nucleophilic attack mechanisms, where bromide ions attack alkyl groups leading to carbon-nitrogen bond cleavage [8]. However, the imidazole ring system itself remains remarkably stable, with ring decomposition not occurring until temperatures approach 550°C [8]. This exceptional thermal stability of the aromatic heterocyclic core contributes to the overall thermal robustness of imidazole hydrobromide [8].

Thermal Analysis Parameters

The onset degradation temperature for imidazole hydrobromide has been determined to be approximately 170°C under standard atmospheric conditions [12]. The maximum degradation temperature occurs around 300-350°C, depending on the heating rate and atmospheric conditions employed during analysis [7] [13] [8]. Under inert atmosphere conditions, the thermal stability is enhanced, with decomposition temperatures shifted to higher values by 20-30°C [7] [13] [8].

| Parameter | Value | Analysis Method |

|---|---|---|

| Melting Point (°C) | 221 [1] [9] [10] [11] | DSC |

| Decomposition Temperature (°C) | >300 (estimated) [7] [13] [8] | TGA |

| Thermal Stability Range (°C) | Stable up to 200°C [7] [13] [8] | TGA/DSC |

| Onset Degradation (°C) | 170 [12] | TGA |

| Maximum Degradation (°C) | 300-350 [7] [13] [8] | TGA |

Hygroscopicity and Atmospheric Stability Mechanisms

Imidazole hydrobromide exhibits pronounced hygroscopic behavior, readily absorbing moisture from the atmospheric environment due to its ionic nature and hydrogen bonding capabilities [10] [11] [14]. This hygroscopic character necessitates careful storage and handling procedures to maintain compound integrity and prevent degradation [10] [11] [14].

Moisture Absorption Mechanisms

The hygroscopic nature of imidazole hydrobromide stems from the strong affinity of both the imidazolium cation and bromide anion for water molecules [10] [11] [14]. The imidazolium ring possesses multiple sites capable of forming hydrogen bonds with water, including the acidic nitrogen-hydrogen group and the aromatic π-electron system [15]. Additionally, the bromide anion readily forms hydrogen bonds with water molecules, contributing to the overall moisture uptake capacity [15].

Gravimetric analysis under controlled humidity conditions reveals that imidazole hydrobromide can absorb up to 15-20% of its weight in water when exposed to high humidity environments (relative humidity >80%) [10] [11] [14]. This moisture absorption follows a non-linear relationship with relative humidity, with accelerated uptake occurring above 60% relative humidity [10] [11] [14].

Atmospheric Stability Considerations

The atmospheric stability of imidazole hydrobromide is significantly influenced by environmental factors including humidity, temperature, and atmospheric composition [10] [11] [14]. Under standard atmospheric conditions, the compound undergoes gradual hydration, which can lead to changes in crystalline structure and physical appearance [10] [11] [14]. Extended exposure to ambient conditions results in the formation of hydrated crystal forms, which may exhibit altered solubility and thermal properties [10] [11] [14].

Oxidation reactions with atmospheric oxygen represent another stability concern, particularly in the presence of moisture and elevated temperatures [16] [17]. The imidazole ring system can undergo oxidative degradation through hydroxyl radical attack, with reaction rates dependent on atmospheric pressure and temperature conditions [16] [17]. The atmospheric lifetime of imidazole compounds in the presence of hydroxyl radicals has been estimated at approximately 4.74 days under typical atmospheric conditions [16].

Storage and Handling Recommendations

To maintain optimal stability, imidazole hydrobromide should be stored under inert gas atmosphere, preferably nitrogen or argon, to prevent moisture absorption and oxidative degradation [10] [11] [14]. Recommended storage temperatures are below 15°C in cool, dry conditions with minimal exposure to light [10] [11] [14]. The compound should be maintained in tightly sealed containers with appropriate desiccants to control humidity levels [10] [11] [14].

Quality control specifications for commercial grades of imidazole hydrobromide typically limit water content to a maximum of 100-200 ppm to ensure product stability and performance [9] [10] [11]. Regular monitoring of water content through Karl Fischer titration or similar analytical methods is recommended for materials stored for extended periods [9] [10] [11].

| Temperature (K) | Water Solubility (mol fraction) | Methanol Solubility (mol fraction) |

|---|---|---|

| 293.15 | 0.0850 [2] [3] | 0.1200 [2] [3] |

| 295.15 | 0.0875 [2] [3] | 0.1250 [2] [3] |

| 298.15 | 0.0900 [2] [3] | 0.1300 [2] [3] |

| 300.15 | 0.0925 [2] [3] | 0.1350 [2] [3] |

| 303.15 | 0.0950 [2] [3] | 0.1400 [2] [3] |

| 305.15 | 0.0975 [2] [3] | 0.1450 [2] [3] |

| 308.15 | 0.1000 [2] [3] | 0.1500 [2] [3] |

| 310.15 | 0.1025 [2] [3] | 0.1550 [2] [3] |

| 313.15 | 0.1050 [2] [3] | 0.1600 [2] [3] |

UNII

GHS Hazard Statements

H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant